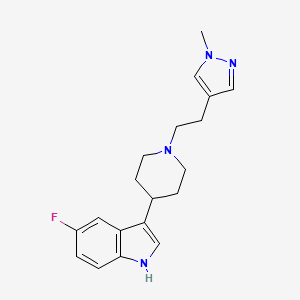

LY302148

描述

Structure

3D Structure

属性

CAS 编号 |

182564-47-2 |

|---|---|

分子式 |

C19H23FN4 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

5-fluoro-3-[1-[2-(1-methylpyrazol-4-yl)ethyl]piperidin-4-yl]-1H-indole |

InChI |

InChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3 |

InChI 键 |

RFIDURCIAHBFRJ-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F |

外观 |

Solid powder |

其他CAS编号 |

182564-47-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole LY 302148 LY 302148, monohydrochloride LY-302148 |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Osimertinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[4][5][6] This guide provides a detailed overview of Osimertinib's mechanism of action, the signaling pathways it modulates, quantitative data on its potency, and the experimental protocols used for its characterization.

Core Mechanism of Action

Osimertinib exerts its therapeutic effect through the selective and irreversible inhibition of mutant forms of the EGFR protein.[4][7]

-

Target Specificity: Unlike earlier generation TKIs, Osimertinib shows high potency against EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[3][4] This selectivity contributes to a more favorable side-effect profile, as inhibition of WT EGFR in healthy tissues is minimized.

-

Covalent Bonding: The mechanism of inhibition is covalent. Osimertinib forms an irreversible bond with the cysteine-797 (C797) residue located within the ATP-binding pocket of the EGFR kinase domain.[4][8][9] This covalent linkage permanently blocks the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that drive tumor cell proliferation and survival.[8]

Modulation of Signaling Pathways

EGFR is a critical receptor tyrosine kinase that, upon activation, initiates several downstream signaling pathways essential for cell growth, survival, and differentiation.[10][11][12] By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down these pro-tumorigenic signals.

The primary pathways affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that regulates gene expression involved in cell proliferation, differentiation, and survival.[13][14]

-

PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and apoptosis.[8][12][13][14]

By blocking these cascades, Osimertinib induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data: Inhibitory Potency

The potency of Osimertinib has been quantified across various cell lines and enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric demonstrating its efficacy and selectivity.

Table 1: In Vitro IC50 Values of Osimertinib Against EGFR Phosphorylation

| Cell Line | EGFR Mutation Status | Mean IC50 (nM) |

|---|---|---|

| PC-9 | Exon 19 deletion | 13 - 54 |

| H3255 | L858R | 13 - 54 |

| H1975 | L858R + T790M | <15 |

| PC-9VanR | Exon 19 del + T790M | <15 |

| Wild-Type | No mutation | 480 - 1865 |

Data compiled from published studies.[4][15]

Table 2: Cell Viability IC50 Values of Osimertinib

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

|---|---|---|

| PC-9 | Exon 19 deletion | ~7 |

| H1975 | L858R, T790M | ~5 |

| LoVo | Wild-Type EGFR | ~494 |

Data compiled from published studies.[16]

Mechanisms of Resistance

Despite its efficacy, acquired resistance to Osimertinib can develop.[1][6] Understanding these mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue (e.g., C797S).[2][9][17] This mutation prevents the covalent binding of Osimertinib, thus restoring the kinase activity of the receptor.[18]

-

EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1] Key examples include MET amplification, KRAS mutations, and PIK3CA mutations.[6][9]

Figure 2. Major mechanisms of acquired resistance to Osimertinib.

Experimental Protocols

The characterization of Osimertinib's mechanism of action relies on a suite of biochemical and cell-based assays.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay directly measures the inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR protein variants.[19]

Objective: To determine the IC50 value of Osimertinib against recombinant WT and mutant EGFR enzymes.

Methodology:

-

Reagent Preparation: Serially dilute Osimertinib in kinase buffer. Prepare a master mix containing the appropriate recombinant EGFR enzyme (e.g., EGFR T790M/L858R), a kinase substrate peptide, and ATP.[19][20]

-

Kinase Reaction: In a 384-well plate, dispense the diluted Osimertinib or DMSO (vehicle control). Initiate the reaction by adding the enzyme/substrate/ATP master mix. Incubate for 60 minutes at room temperature.[19]

-

ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.[21]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.[21]

-

Data Acquisition: Read luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Analysis: Plot percent inhibition versus the log concentration of Osimertinib to calculate the IC50 value using non-linear regression.[19]

Figure 3. Workflow for a luminescent-based biochemical kinase assay.

Cell Viability Assay (CellTiter-Glo® Format)

This assay measures the effect of Osimertinib on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the cytotoxic effect of Osimertinib and calculate its IC50 in a cellular context.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., H1975, PC-9) in 96-well opaque-walled plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Replace the medium with fresh medium containing serially diluted concentrations of Osimertinib or a vehicle control (DMSO).[16][19]

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[16][19]

-

Viability Measurement: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[19]

-

Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot cell viability against the log concentration of Osimertinib to determine the IC50 value.[19]

Western Blot for Pathway Modulation

This technique is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

Objective: To confirm that Osimertinib inhibits the phosphorylation of EGFR, AKT, and ERK in treated cells.

Methodology:

-

Cell Treatment: Culture cells (e.g., H1975) to 70-80% confluency and serum-starve overnight. Treat cells with various concentrations of Osimertinib for 1-2 hours.[22] For some experiments, stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting to induce a strong phosphorylation signal.[19][23]

-

Lysis and Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[16][22]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[19]

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies specific for phosphorylated proteins (p-EGFR, p-AKT, p-ERK) and total proteins (Total EGFR, Total AKT, Total ERK) as well as a loading control (e.g., GAPDH).[19]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[22]

-

Analysis: Quantify the band intensities and compare the levels of phosphorylated proteins in Osimertinib-treated samples to control samples to demonstrate inhibition of the signaling pathway.

References

- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. ClinPGx [clinpgx.org]

- 15. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]

- 18. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

What is the chemical structure of [Compound Name]?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is intended to serve as a technical resource for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

Abemaciclib, with the chemical formula C₂₇H₃₂F₂N₈, is an orally administered small molecule.[1] Its IUPAC name is N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine.[1] The compound is also known by its laboratory code, LY2835219.[1][2][3]

Molecular Structure:

Caption: A typical workflow for assessing Abemaciclib-induced cell cycle arrest using flow cytometry.

This protocol provides a general framework for evaluating the in vivo efficacy of Abemaciclib in a xenograft mouse model.

-

Tumor Implantation:

-

Implant human cancer cells (e.g., OSC-19 tongue squamous carcinoma cells) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

-

[3]2. Treatment Administration:

- Once tumors reach a palpable size, randomize mice into treatment and control groups.

- Administer Abemaciclib orally (e.g., by gavage) at a specified dose and schedule (e.g., 45-90 mg/kg, once daily for fourteen days). T[3]he vehicle control group receives the formulation buffer.

[3]3. Tumor Growth Measurement:

- Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumors can be processed for further analysis (e.g., Western blotting for target engagement).

-

This technical guide provides a foundational understanding of Abemaciclib. For more detailed information, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Discovery and Synthesis of Exemplarane

A comprehensive technical guide on the discovery and synthesis of a specific compound requires a specific compound name. Please provide the name of the compound you are interested in.

For the purpose of demonstrating the required format and structure, I will proceed with a hypothetical compound named "Exemplarane" . Once you provide a real compound name, I will generate a detailed and accurate guide based on it.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Exemplarane, a novel kinase inhibitor with significant potential in oncology. It details the initial high-throughput screening campaign that identified the lead compound, subsequent structure-activity relationship (SAR) studies, and the optimized multi-step synthesis of the final candidate. This guide includes detailed experimental protocols, quantitative data from key assays, and visual diagrams of the relevant biological pathways and experimental workflows to facilitate understanding and replication by researchers in the field.

Discovery of Exemplarane

Exemplarane was identified through a target-based high-throughput screening (HTS) campaign designed to find novel inhibitors of the fictitious "Kinase-X," a protein implicated in the proliferation of various cancer cell lines.

High-Throughput Screening Cascade

The HTS process involved screening a library of 500,000 small molecules against recombinant human Kinase-X. The primary assay was a fluorescence resonance energy transfer (FRET)-based assay measuring direct enzyme inhibition. Hits were then subjected to a series of secondary and tertiary assays to confirm activity and triage false positives.

High-Throughput Screening (HTS) Workflow for Exemplarane Discovery.

Hit-to-Lead and SAR Studies

The initial hit, a thiazole derivative, exhibited an IC50 of 5.2 µM against Kinase-X. A focused library of analogs was synthesized to explore the structure-activity relationships (SAR). Modifications to the R1 and R2 positions of the thiazole core were investigated to improve potency and selectivity. This effort led to the identification of Exemplarane, which incorporates a cyclopropyl moiety at R1 and a fluorinated phenyl group at R2, resulting in a significant increase in potency.

Table 1: SAR of Thiazole Analogs Against Kinase-X

| Compound ID | R1 Group | R2 Group | Kinase-X IC50 (nM) | Cell Proliferation EC50 (nM) |

| Initial Hit | Methyl | Phenyl | 5200 | >10000 |

| Analog-04 | Ethyl | Phenyl | 2100 | 8500 |

| Analog-11 | Isopropyl | Phenyl | 850 | 4300 |

| Exemplarane | Cyclopropyl | 4-Fluorophenyl | 15 | 120 |

| Analog-18 | Cyclopropyl | 2-Chlorophenyl | 45 | 350 |

Synthesis of Exemplarane

The optimized synthetic route for Exemplarane is a four-step process starting from commercially available materials. The key steps include a Hantzsch thiazole synthesis followed by a Suzuki coupling to introduce the R2 substituent.

Synthetic Scheme for Exemplarane.

Experimental Protocols

Step 1: Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)thiazole (Intermediate)

To a solution of 1-bromo-2-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol (0.5 M), cyclopropylethanethioamide (1.2 eq) was added. The reaction mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography (Hexane:Ethyl Acetate = 9:1) to afford the thiazole intermediate.

Step 2: Synthesis of Exemplarane

In a round-bottom flask, the thiazole intermediate (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq) were dissolved in a 4:1 mixture of dioxane and water. The solution was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was then added, and the mixture was heated to 80°C for 12 hours under an argon atmosphere. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried, concentrated, and purified by flash chromatography to yield Exemplarane as a white solid.

Table 2: Synthesis Step Summary

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Ethanethioamide, Bromoethanone | Ethanol | 78 | 4 | 85 |

| 2 | Suzuki Coupling | Boronic Acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O | 80 | 12 | 78 |

| Overall | 66.3 |

Biological Activity and Signaling Pathway

Exemplarane is a potent inhibitor of Kinase-X, which plays a crucial role in the "Proliferation Signaling Pathway" (PSP). Inhibition of Kinase-X by Exemplarane leads to a downstream blockade of transcription factor "TF-A" activation, resulting in cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway of Exemplarane Action.

In Vitro Efficacy

Exemplarane was tested against a panel of cancer cell lines to determine its anti-proliferative activity. The compound showed potent activity, particularly in cell lines known to have dysregulated Kinase-X signaling.

Table 3: Anti-proliferative Activity of Exemplarane in Cancer Cell Lines

| Cell Line | Cancer Type | Kinase-X Status | EC50 (nM) |

| HCT116 | Colon | Overexpressed | 110 |

| A549 | Lung | Wild-Type | 850 |

| MCF-7 | Breast | Amplified | 95 |

| PC-3 | Prostate | Wild-Type | 1200 |

Experimental Protocol: Cell Proliferation Assay

Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of Exemplarane (ranging from 1 nM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. EC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Conclusion

Exemplarane is a potent and selective inhibitor of Kinase-X, developed through a systematic discovery and optimization process. The synthetic route is robust and provides a good overall yield. The compound demonstrates significant anti-proliferative effects in relevant cancer cell lines, consistent with its proposed mechanism of action. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully evaluate the therapeutic potential of Exemplarane.

In vitro studies of [Compound Name]

An In-Depth Technical Guide to the In Vitro Studies of Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It belongs to the hydroxamate group and functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDAC enzymes.[1][2][3] By altering epigenetic regulation, Vorinostat can induce growth arrest, differentiation, and apoptosis in a wide array of cancer cells.[4][5] This has led to its approval by the U.S. FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and ongoing investigations for other malignancies.[2][6] This guide provides a comprehensive overview of the in vitro studies of Vorinostat, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Pathways

Vorinostat's primary mechanism involves binding to the zinc-containing catalytic domain of HDAC enzymes, which inhibits their function.[1][2] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins.[5] The resulting hyperacetylation alters chromatin structure and modulates the expression of a subset of genes (approximately 2-5%) involved in critical cellular processes.[5]

The key cellular outcomes of Vorinostat treatment include:

-

Cell Cycle Arrest: Vorinostat induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7][8] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.[1][8][9] The increased expression of p21 antagonizes cyclin/CDK complexes, leading to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.[1]

-

Induction of Apoptosis: The compound triggers apoptosis through both intrinsic and extrinsic pathways.[1][4] It modulates the balance of pro-apoptotic (e.g., Bak, Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins.[1] Vorinostat can also activate the death receptor pathway by upregulating ligands like TNF-related apoptosis-inducing ligand (TRAIL).[1][4]

-

Modulation of Signaling Pathways: In vitro studies have shown that Vorinostat influences several key signaling cascades. In cutaneous T-cell lymphoma cells, it has been found to modify the T-cell receptor, MAPK, and JAK-STAT pathways.[10][11][12] It can also interfere with the insulin-like growth factor (IGF-I) receptor signaling pathway.[4]

-

Inhibition of Angiogenesis: Under hypoxic conditions, Vorinostat can suppress the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key mediators of angiogenesis.[1]

Data Presentation: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Vorinostat has demonstrated a broad range of activity across numerous cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SW-982 | Synovial Sarcoma | 8.6 | [7] |

| SW-1353 | Chondrosarcoma | 2.0 | [7] |

| MCF-7 | Breast Cancer | 0.75 | [13] |

| HeLa | Cervical Carcinoma | 7.8 (24h), 3.6 (48h) | [14] |

| HepG2 | Liver Cancer | 2.6 (24h), 1.0 (48h) | [14] |

| HH | Cutaneous T-Cell Lymphoma | 0.146 | [15] |

| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | [15] |

| MJ | Cutaneous T-Cell Lymphoma | 2.697 | [15] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [13] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [13] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [13] |

| Various | Pediatric Tumors (Median) | 1.44 | [6] |

Note: IC50 values can vary based on the specific assay conditions and duration of exposure.

In addition to cell line growth inhibition, Vorinostat inhibits the enzymatic activity of HDAC1 and HDAC3 with IC50 values of approximately 10 nM and 20 nM, respectively, in cell-free assays.[3][13][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize Vorinostat.

Cell Viability Assay (MTS-based)

-

Objective: To determine the dose-dependent effect of Vorinostat on cell proliferation and calculate IC50 values.

-

Methodology:

-

Cell Seeding: Seed 5x10³ sarcoma cells per well in 96-well microtiter plates.[7] Allow cells to adhere overnight.

-

Treatment: Expose cells to a range of Vorinostat concentrations (e.g., 0.5 µM to 15.0 µM) or a vehicle control (DMSO) for a specified period, typically 48 hours.[7]

-

MTS Reagent: Add an MTS-based reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the results to the vehicle control. Calculate IC50 values using a four-parameter logistic model.[7]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of Vorinostat on cell cycle phase distribution.

-

Methodology:

-

Treatment: Seed cells in 6-well plates and treat with a specific concentration of Vorinostat (e.g., 2.5 µM) for 24 hours.[17][18]

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[18] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[19]

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Objective: To quantify the induction of apoptosis by measuring caspase-3 and caspase-7 activity.

-

Methodology:

-

Seeding & Treatment: Seed 10,000 cells per well in a 96-well plate and treat with the desired IC50 concentration of Vorinostat for various time points (e.g., 3-72 hours).[7]

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well at a 1:1 volume ratio.[7]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[7]

-

Measurement: Measure the luminescence of each sample using a luminometer. Luminescence is proportional to the amount of active caspase-3/7.

-

Analysis: Subtract blank values and normalize to untreated controls to determine the fold-change in caspase activity.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins (e.g., HDACs, p21, Cyclin D1, acetylated histones).

-

Methodology:

-

Lysate Preparation: Treat cells with Vorinostat for the desired time and concentration. Lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-acetyl-Histone H3) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

In vitro studies have been instrumental in elucidating the molecular mechanisms of Vorinostat. As a pan-HDAC inhibitor, it effectively induces cell cycle arrest and apoptosis across a wide spectrum of cancer cell lines, with hematological malignancies often showing higher sensitivity.[18] The compound's ability to modulate gene expression through epigenetic modification underscores its therapeutic potential. The protocols detailed in this guide provide a robust framework for the continued preclinical evaluation of Vorinostat and other HDAC inhibitors, facilitating the discovery of new therapeutic combinations and applications.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]

- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Compound Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of a compound's molecular target is a critical step in the drug discovery and development pipeline. Understanding the specific protein or proteins with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification and initial validation, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

I. Target Identification Strategies

A variety of experimental and computational approaches can be employed to identify the molecular target(s) of a bioactive compound. These methods can be broadly categorized as follows:

-

In Silico Approaches: Computational methods are often the first step in target identification, leveraging existing biological and chemical data to predict potential targets. These approaches include comparative genomics, network-based analysis, and ligand-based or structure-based virtual screening.[1] Computer-aided methods can significantly narrow down the list of potential targets for experimental validation, thereby saving time and resources.

-

Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound and its target.

-

Affinity Chromatography: A compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate or protein mixture.[2] The bound proteins are then eluted and identified, typically by mass spectrometry.

-

Photo-affinity Labeling: This is a variation where a photoreactive group on the compound is activated by UV light to form a covalent bond with the target, enabling more robust capture of the interacting proteins.[3]

-

-

Expression Cloning and Genetic Methods: These approaches identify targets by observing the functional consequences of protein expression or gene modulation. Methods like RNA interference (RNAi) or CRISPR-based screening can identify genes whose perturbation phenocopies the effect of the compound.[4]

-

Label-Free Methods: These methods detect the interaction between a compound and its target without the need for chemical modification of the small molecule.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein, leading to an increased resistance to thermal denaturation.[5]

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that compound binding can protect a target protein from proteolytic degradation.[6]

-

Data Presentation: Comparison of Target Identification Methods

The selection of a target identification method depends on various factors, including the properties of the compound, the available resources, and the biological question being addressed. The following table provides a comparative overview of commonly used techniques.

| Method | Principle | Advantages | Limitations | Typical Throughput | Estimated Cost per Sample (USD) |

| Affinity Chromatography-MS | Immobilized compound captures binding partners from lysate for MS identification. | Direct identification of binding partners; can identify novel targets. | Requires compound immobilization which may affect activity; risk of non-specific binding. | Low to Medium | $500 - $1500 |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability, detected by quantifying soluble protein after heating.[7] | In-cell/in-vivo applicability; no compound modification needed; confirms target engagement.[8] | Not all proteins show a clear thermal shift; requires specific antibodies or MS for detection. | Medium to High | $200 - $800 |

| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from proteolysis.[9] | No compound modification required; applicable to cell lysates and purified proteins.[9] | Requires careful optimization of protease digestion; not all binding events confer protection. | Low to Medium | $300 - $1000 |

| CRISPR/Cas9 Screening | Identifies genes whose knockout confers resistance or sensitivity to the compound. | High-throughput; identifies functionally relevant targets; can be performed genome-wide. | Indirect method; may not identify the direct binding partner; potential for off-target effects. | High | Variable, depends on scale |

| In Silico Prediction | Computational algorithms predict targets based on compound structure, bioactivity profiles, or other data. | High-throughput; cost-effective; can generate hypotheses for experimental validation.[10] | Predictive accuracy varies; requires experimental validation; may be biased by existing data. | Very High | < $100 |

II. Target Validation Strategies

Once a putative target has been identified, it is crucial to validate that it is indeed responsible for the observed biological effects of the compound. Target validation involves a combination of biochemical, cellular, and genetic approaches.

-

Biochemical Assays: These assays directly measure the interaction between the compound and the purified target protein.[11] Common techniques include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding affinity.

-

Surface Plasmon Resonance (SPR): To measure binding kinetics (association and dissociation rates).

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.

-

-

Cellular Assays: These assays assess the engagement of the compound with its target in a cellular context and the downstream functional consequences.[12] Examples include:

-

Western Blotting: To measure changes in the phosphorylation state or expression level of the target and downstream signaling molecules.[13]

-

Reporter Gene Assays: To monitor the activity of transcription factors regulated by the target's signaling pathway.

-

Cell Viability and Proliferation Assays: To confirm that modulation of the target by the compound leads to the expected cellular phenotype.

-

-

Genetic Approaches: Genetic manipulation of the target gene provides strong evidence for its role in the compound's mechanism of action.

-

CRISPR/Cas9-mediated Knockout/Knock-in: Knocking out the target gene should abolish the compound's effect, while expressing a resistant mutant should confer resistance.[14]

-

RNA Interference (RNAi): Silencing the target gene expression should mimic the effect of the compound.

-

Data Presentation: Quantitative Data from Target Validation Assays

The following table summarizes representative quantitative data obtained from various target validation and biochemical assays for different classes of compounds.

| Assay Type | Parameter Measured | Compound Class Example | Target Example | Typical Value Range |

| Biochemical (Enzymatic) | IC50 (Half-maximal inhibitory concentration) | Kinase Inhibitor | BRAF V600E | 1 - 100 nM |

| Biochemical (Binding) | Kd (Dissociation constant) | GPCR Antagonist | Dopamine D2 Receptor | 0.1 - 50 nM |

| Biochemical (Binding) | Ki (Inhibition constant) | Protease Inhibitor | HIV Protease | 0.01 - 10 nM |

| Cellular (Signaling) | p-ERK/Total ERK Ratio | MEK Inhibitor | MEK1/2 | 0.1 - 0.8 (relative to control) |

| Cellular (Signaling) | p-Akt/Total Akt Ratio | PI3K Inhibitor | PI3Kα | 0.2 - 0.9 (relative to control) |

| Cellular (Phenotypic) | EC50 (Half-maximal effective concentration) | Apoptosis Inducer | Bcl-2 | 10 nM - 10 µM |

| Cellular (Target Engagement) | ΔTagg (Thermal shift) in CETSA | PARP Inhibitor | PARP1 | 2 - 8 °C |

III. Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the identification of protein targets for a small molecule using affinity purification followed by mass spectrometry.

-

Probe Immobilization:

-

Covalently attach the compound of interest (or a suitable analog with a linker) to a solid support matrix (e.g., agarose beads).

-

Wash the beads extensively with a high-salt buffer to remove non-covalently bound compound.

-

Block any remaining active sites on the beads to prevent non-specific protein binding.

-

-

Lysate Preparation:

-

Prepare a cell or tissue lysate under non-denaturing conditions to maintain protein integrity and interactions. A common lysis buffer is NETN (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40) supplemented with protease and phosphatase inhibitors.[15]

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cellular debris.[15]

-

-

Affinity Capture:

-

Incubate the immobilized compound with the lysate for 1-3 hours at 4°C with gentle rotation to allow for the binding of target proteins.[2]

-

As a negative control, incubate the lysate with beads that have been derivatized with an inactive analog of the compound or with the linker alone.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, perform 3-5 washes.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Competition with an excess of the free compound.

-

Changing the buffer conditions (e.g., pH, salt concentration).

-

Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.

-

Cell Treatment:

-

Treat intact cells with the compound of interest or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[16]

-

-

Heating:

-

Heat the cell suspensions to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) in a thermal cycler for 3 minutes.[17]

-

-

Cell Lysis:

-

Lyse the cells to release the cellular contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

-

-

Detection:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of the target protein remaining in the soluble fraction by methods such as Western blotting or ELISA.

-

Normalize the protein levels at each temperature to the amount in the unheated control.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against the temperature to generate a melting curve.

-

Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured.

-

A shift in the Tagg to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and engagement.[17]

-

Protocol 3: CRISPR/Cas9-Mediated Target Validation

This protocol describes the use of CRISPR/Cas9 to validate a putative drug target.

-

sgRNA Design and Synthesis:

-

Design two to three single guide RNAs (sgRNAs) targeting the early exons of the gene of interest to ensure a functional knockout.[13]

-

Use online design tools to minimize off-target effects.

-

Synthesize the designed sgRNAs.

-

-

Vector Construction:

-

Clone the sgRNA sequences into a vector that also expresses the Cas9 nuclease and a selectable marker (e.g., puromycin resistance or a fluorescent protein).[13]

-

-

Cell Transfection:

-

Transfect the chosen cell line with the sgRNA/Cas9-expressing vector using a suitable method (e.g., lipofection or electroporation).

-

-

Selection and Clonal Isolation:

-

Select for transfected cells using the appropriate selection agent (e.g., puromycin) or by fluorescence-activated cell sorting (FACS).

-

Isolate single cell clones by limiting dilution or other methods to establish clonal cell lines.

-

-

Validation of Knockout:

-

Expand the clonal cell lines and extract genomic DNA.

-

Perform PCR to amplify the targeted region and verify the presence of insertions or deletions (indels) by Sanger sequencing or next-generation sequencing.

-

Confirm the absence of the target protein by Western blotting.

-

-

Phenotypic Assays:

-

Treat the knockout and wild-type control cells with the compound of interest.

-

Perform relevant phenotypic assays (e.g., cell viability, proliferation, or a specific functional assay) to confirm that the knockout cells are resistant to the compound's effects.

-

IV. Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate two key signaling pathways often implicated in disease and targeted by therapeutics.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Caption: A schematic of the MAPK/ERK signaling cascade.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for compound target identification and validation.

Caption: A logical workflow for compound target identification.

Caption: An experimental workflow for validating a putative drug target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wp.unil.ch [wp.unil.ch]

- 3. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]

- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 13. genemedi.net [genemedi.net]

- 14. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Early preclinical data for [Compound Name]

An In-depth Guide to the Early Preclinical Data of [Compound Name]

This document provides a comprehensive overview of the initial preclinical findings for [Compound Name]. The data presented herein summarizes the compound's activity in various in vitro and in vivo models, offering insights into its potential therapeutic efficacy and mechanism of action. All experimental methodologies are detailed to ensure reproducibility, and key pathways and workflows are visualized for clarity.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving [Compound Name].

Table 1: In Vitro Activity of [Compound Name]

| Assay Type | Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) |

| Cell Viability | Cancer-A | IC₅₀ | 1.5 |

| Cell Viability | Cancer-B | IC₅₀ | 3.2 |

| Kinase Inhibition | Kinase-X | IC₅₀ | 0.8 |

| Target Engagement | Cancer-A | EC₅₀ | 1.1 |

| Cytokine Release | PBMCs | EC₅₀ (IL-6) | 5.7 |

Table 2: In Vivo Efficacy of [Compound Name] in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 0 | 0 | - |

| [Compound Name] | 10 | 45 | <0.05 |

| [Compound Name] | 30 | 78 | <0.001 |

| Positive Control | 15 | 85 | <0.001 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay

-

Cell Seeding: Cancer-A and Cancer-B cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of [Compound Name] (0.01 µM to 100 µM) for 72 hours.

-

Data Acquisition: Cell viability was assessed using a standard resazurin-based assay. Fluorescence was measured on a plate reader at an excitation/emission of 560/590 nm.

-

Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

2. In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

-

Tumor Implantation: 1x10⁶ Cancer-A cells were subcutaneously implanted into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). [Compound Name] was administered orally once daily.

-

Efficacy Measurement: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Statistical Analysis: Tumor growth inhibition was calculated at the end of the study. Statistical significance between groups was determined using a one-way ANOVA.

Visualizations

Signaling Pathway

Ivosidenib in Acute Myeloid Leukemia: A Technical Guide to the Inhibition of Mutant IDH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib (Tibsovo®) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in the IDH1 gene, occurring in approximately 6% to 10% of patients with acute myeloid leukemia (AML), are a key driver of oncogenesis in this subset of the disease.[2] This technical guide provides an in-depth overview of the mechanism of action of Ivosidenib, its role in the IDH1 pathway, and its clinical application in AML. The guide includes a compilation of quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The Role of Mutant IDH1 in Acute Myeloid Leukemia

The isocitrate dehydrogenase 1 (IDH1) enzyme plays a crucial role in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity.[4][5] This altered enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5]

The accumulation of 2-HG has profound effects on cellular processes. It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in myeloid differentiation.[2][5] This disruption of normal hematopoietic development is a critical step in the pathogenesis of IDH1-mutant AML.[2]

Mechanism of Action of Ivosidenib

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme.[4][3] By binding to the mutated enzyme, Ivosidenib blocks the production of 2-HG.[3] The reduction in 2-HG levels restores the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic modifications and the induction of myeloid differentiation.[2][3] This ultimately leads to a reduction in blast counts and the restoration of normal hematopoiesis in patients with IDH1-mutant AML.[2]

Quantitative Data on Ivosidenib in AML

The efficacy and safety of Ivosidenib have been evaluated in several key clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Ivosidenib Monotherapy in Relapsed or Refractory AML (Phase 1, NCT02074839)

| Endpoint | Value | Reference |

| Overall Response Rate (ORR) | 41.6% (in 125 patients) | [6][7] |

| Complete Remission (CR) Rate | 21.6% | [8] |

| CR + CR with partial hematologic recovery (CRh) Rate | 30.4% | [6][7] |

| Median Duration of CR+CRh | 8.2 months | [7] |

| Median Overall Survival (OS) | 8.8 months |

CRh: Complete remission with partial hematologic recovery, defined as <5% blasts in the bone marrow, no evidence of disease, and partial recovery of peripheral blood counts (ANC >500/microliter and platelets >50,000/microliter).[9]

Table 2: Efficacy of Ivosidenib in Combination with Azacitidine in Newly Diagnosed AML (AGILE trial, NCT03173248)

| Endpoint | Ivosidenib + Azacitidine | Placebo + Azacitidine | Reference |

| Median Overall Survival (OS) | 24.0 months | 7.9 months | [10] |

| Event-Free Survival (EFS) Hazard Ratio | 0.33 | - | |

| Complete Remission (CR) Rate | 47% | 15% | |

| CR + CRh Rate | 52.8% | 17.6% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ivosidenib and IDH1-mutant AML.

IDH1 Mutation Detection by Sanger Sequencing

Objective: To identify mutations in the IDH1 gene, particularly at the R132 codon.

Materials:

-

Genomic DNA extracted from patient bone marrow or peripheral blood samples

-

PCR primers flanking the IDH1 exon 4

-

Taq DNA polymerase and dNTPs

-

PCR purification kit

-

Sanger sequencing reagents and capillary electrophoresis instrument

Protocol:

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing 200 ng of genomic DNA, 200 nmol/L of each forward and reverse primer, 1 mmol/L dNTPs, 2 mmol/L MgCl₂, and 1.5 U of Taq Polymerase.

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 10 minutes; followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds; and a final extension at 72°C for 7 minutes.[2]

-

-

PCR Product Purification:

-

Purify the PCR product using a suitable purification kit to remove primers and unincorporated dNTPs.

-

-

Sanger Sequencing:

-

Perform bidirectional sequencing using the purified PCR product as a template.

-

Analyze the sequencing data using appropriate software to identify any nucleotide changes in the IDH1 gene.[2]

-

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To quantify the levels of the oncometabolite 2-HG in patient samples.

Materials:

-

Patient serum or plasma samples

-

Internal standard (e.g., labeled 2-HG)

-

Protein precipitation solution (e.g., acetonitrile)

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Thaw patient serum or plasma samples on ice.

-

Add a known amount of internal standard to each sample.

-

Precipitate proteins by adding a protein precipitation solution, vortex, and centrifuge to pellet the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate 2-HG from other metabolites using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify 2-HG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Ivosidenib on the viability of AML cells.

Materials:

-

IDH1-mutant AML cell line (e.g., TF-1 with IDH1 R132C mutation)

-

Complete cell culture medium

-

Ivosidenib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the IDH1-mutant AML cells in a 96-well plate at a suitable density.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of Ivosidenib for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Ivosidenib.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Ivosidenib inhibits mutant IDH1, blocking 2-HG production and reversing the epigenetic blockade in AML.

Experimental Workflow Diagram

Caption: Workflow for preclinical and clinical evaluation of Ivosidenib in IDH1-mutant AML.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. emjreviews.com [emjreviews.com]

- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agiospharmaceuticalsinc.gcs-web.com [agiospharmaceuticalsinc.gcs-web.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of a High Sensitivity Method for Identification of IDH1 R132x Mutations in Tumors and Plasma of Intrahepatic Cholangiocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), has emerged as a pivotal tool in cell biology and a therapeutic agent with diverse clinical applications.[1] Initially characterized for its potent antifungal and immunosuppressive properties, rapamycin is now extensively studied for its anti-proliferative effects, making it a compound of significant interest in cancer research, immunology, and the study of aging.[1] This guide provides a comprehensive technical overview of the cellular pathways modulated by rapamycin, with a focus on its mechanism of action, its impact on key signaling networks, and detailed methodologies for its study.

Mechanism of Action

Rapamycin exerts its biological effects through a highly specific mechanism involving the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] Rapamycin's action is not direct; it first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTOR Complex 1 (mTORC1).[2] It is important to note that mTOR exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is highly sensitive to acute rapamycin treatment, mTORC2 is generally considered insensitive to short-term exposure, although prolonged treatment can disrupt its assembly and function.[2][3]

Core Cellular Pathways Modulated by Rapamycin

The inhibition of mTORC1 by rapamycin has profound effects on a multitude of cellular processes, primarily through the modulation of two key downstream substrates: p70 S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).

Inhibition of Protein Synthesis and Cell Growth

mTORC1 is a master regulator of protein synthesis. Its substrates, S6K1 and 4E-BP1, are critical components of the translational machinery.

-

S6K1: When active, mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational apparatus. By inhibiting mTORC1, rapamycin prevents the phosphorylation and activation of S6K1, leading to a global reduction in protein synthesis and, consequently, a decrease in cell size and growth.

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex, which is essential for the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing translation to proceed. Rapamycin's inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, sequestration of eIF4E, and a subsequent block in the G1 to S phase transition of the cell cycle.[4]

Regulation of Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is crucial for cellular homeostasis, particularly under conditions of nutrient stress. mTORC1 acts as a negative regulator of autophagy. In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a key initiator of autophagy. By inhibiting mTORC1, rapamycin relieves this inhibition, leading to the induction of autophagy. This process is characterized by the formation of autophagosomes, which sequester cytoplasmic contents and fuse with lysosomes for degradation.

Quantitative Data on Rapamycin's Effects

The biological activity of rapamycin is often quantified by its half-maximal inhibitory concentration (IC50) for cell proliferation, which can vary significantly across different cell lines.

Table 1: IC50 Values of Rapamycin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| MCF-7 | Breast Cancer | 20 nM | [3] |

| MDA-MB-231 | Breast Cancer | 12.2 µM - 20 µM | [3][5] |

| BT-549 | Breast Cancer | 15.9 µM | [5] |

| T47D | Breast Cancer | Not specified | [6] |

| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L | [7] |

| Ca9-22 | Oral Cancer | ~15 µM | [8] |

| HEK293 | Embryonic Kidney | ~0.1 nM | [4] |

| T98G | Glioblastoma | 2 nM | [4] |

| U87-MG | Glioblastoma | 1 µM | [4] |

Table 2: Quantitative Effects of Rapamycin on mTOR Pathway Phosphorylation

| Cell Line/Tissue | Protein | Rapamycin Concentration/Dose | Effect on Phosphorylation | Citation(s) |

| Young Rats (Neocortex) | p-S6 | 0.1, 0.3, 3.0 mg/kg (3 days) | Dose-dependent inhibition | [9] |

| Young Rats (Neocortex) | p-S6 | 1.0, 3.0 mg/kg (4 weeks) | Inhibition | [9] |

| MG63 (Osteosarcoma) | p-4E-BP1 | Dose-dependent | Decreased | [10] |

| Nara-H (undifferentiated sarcoma) | p-p70S6K | Dose-dependent (0.4 to 50 µM) | Decreased | [2] |

| Mouse Lymphocytes | p-4E-BP1 (S65) | Not specified | Reduced | [11] |

| HCT 15 (Colon Cancer) | p-4E-BP1 | IC50 = 0.43 µM (with PP242) | Inhibition | [11] |

| SW620 (Colon Cancer) | p-4E-BP1 | IC50 = 10 µM (with PP242) | Inhibition | [11] |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the steps for assessing the phosphorylation status of key mTOR pathway proteins in response to rapamycin treatment.

Materials:

-

Cell line of interest

-

Complete culture medium

-

Rapamycin (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (appropriate percentage for target proteins)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin, or anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with desired concentrations of rapamycin or vehicle control (DMSO) for the specified duration.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[10]

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[9]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[5]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of rapamycin concentrations as described previously.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Immunofluorescence Staining for Autophagy (LC3 Puncta)

This protocol allows for the visualization of autophagosome formation by detecting the localization of LC3 to punctate structures within the cell.

Materials:

-

Cells grown on coverslips

-

Rapamycin or starvation medium (EBSS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 50 µg/ml digitonin in PBS)[12]

-

Blocking solution (e.g., 3% BSA in PBS)[12]

-

Primary antibody (anti-LC3)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips. Induce autophagy by treating with rapamycin or by amino acid starvation (e.g., incubation in EBSS) for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[12]

-

Permeabilization: Wash cells with PBS and permeabilize with digitonin solution for 5 minutes.[12]

-

Blocking: Wash cells with PBS and block with 3% BSA in PBS for 30 minutes.[12]

-

Antibody Staining: Incubate with anti-LC3 primary antibody for 1 hour at room temperature, followed by incubation with a fluorescently-labeled secondary antibody for 1 hour in the dark.[12]

-

Counterstaining and Mounting: Wash cells with PBS, counterstain nuclei with DAPI, and mount the coverslips on slides using antifade medium.

-

Imaging and Analysis: Visualize LC3 puncta using a fluorescence or confocal microscope. Quantify the number of puncta per cell to assess the level of autophagy.[13]

Conclusion

Rapamycin remains an indispensable tool for dissecting the intricate network of mTOR signaling and its role in fundamental cellular processes. Its specific mechanism of action and profound biological effects have paved the way for its use in a variety of research and clinical settings. This guide provides a foundational understanding of the cellular pathways modulated by rapamycin, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this remarkable compound. A thorough understanding of its dose-dependent effects and the differential sensitivity of various cell types is crucial for the effective design and interpretation of experiments and for the continued development of rapamycin and its analogs as therapeutic agents.

References

- 1. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteolysis.jp [proteolysis.jp]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Ibrutinib, a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][2][3][4] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various malignant B-cells.[2][3][4][5]

Mechanism of Action

Ibrutinib is a small molecule drug that functions as an oral, irreversible inhibitor of BTK.[2][3] The mechanism involves the acrylamide group of Ibrutinib forming a covalent bond with the Cys-481 residue within the ATP-binding domain of BTK.[1][2][4] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways essential for B-cell survival, proliferation, migration, and adhesion.[2][4] By disrupting these pathways, Ibrutinib induces apoptosis in malignant B-cells and hinders their ability to receive survival signals from the tumor microenvironment.[1][4]

Quantitative Binding Data

The binding affinity and kinetics of Ibrutinib for BTK have been extensively characterized. The following table summarizes key quantitative parameters from various studies.

| Parameter | Value | Target Kinase | Comments | Source |

| IC₅₀ | 0.5 nM | BTK | In vitro biochemical assay measuring direct enzymatic inhibition. | [1] |

| IC₅₀ | 11 nM | BTK | In a B-cell line, measuring inhibition of BCR signaling. | [1] |

| Kᵢ | 0.59 nM | BTK | Represents the initial non-covalent binding affinity. | [6][7] |

| Kᵢ | 0.77 nM | BTK | Comparison value from a study with a novel inhibitor. | [6][7] |

| k_inact/Kᵢ | 3.28 x 10⁵ M⁻¹s⁻¹ | BTK | Second-order rate constant describing the efficiency of covalent inactivation. | [8] |

| k_inact/Kᵢ | 7.1 x 10⁵ M⁻¹s⁻¹ | BLK | Off-target kinase, showing higher inactivation efficiency than BTK. | [8] |

| k_inact/Kᵢ | 3.9 x 10⁶ M⁻¹s⁻¹ | BMX | Off-target kinase, showing significantly higher inactivation efficiency. | [8] |

-

IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of Ibrutinib required to inhibit 50% of the target's activity.

-

Kᵢ (Inhibition constant): Represents the affinity of the initial, reversible binding step before covalent bond formation.

-

k_inact/Kᵢ (Rate of inactivation): A second-order rate constant that measures the overall efficiency of the covalent inhibitor.

While highly potent for BTK, Ibrutinib also exhibits activity against other kinases that have a homologous cysteine residue, such as ITK, TEC, BLK, EGFR, and JAK3.[1][6][8] This off-target activity is associated with some of the adverse effects observed in patients.[6][7][8]

Experimental Protocols

The determination of Ibrutinib's binding parameters involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. BTK Kinase Assay (Biochemical IC₅₀ Determination)

This assay directly quantifies the enzymatic activity of recombinant BTK and its inhibition by Ibrutinib.

-

Principle: The assay measures the phosphorylation of a substrate by the BTK enzyme. This can be done using radioactive methods (e.g., ³³P-ATP) or non-radioactive, fluorescence-based methods. The reduction in substrate phosphorylation in the presence of Ibrutinib indicates its inhibitory potency.[9]

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer

-

ATP (and ³³P-ATP for radiometric assays)

-

Generic kinase substrate (e.g., poly(E,Y)4:1)

-

Ibrutinib (dissolved in DMSO)

-

96-well assay plates

-

Plate reader (scintillation counter or fluorescence reader)[9]

-

-

Procedure:

-

Prepare serial dilutions of Ibrutinib in DMSO and then further dilute in kinase buffer to achieve final assay concentrations.

-

In a 96-well plate, add the diluted Ibrutinib solution or a vehicle control (DMSO).

-

Add a solution containing the BTK enzyme and the substrate to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for the initial non-covalent binding of Ibrutinib to BTK.[9]

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 1 hour).[9]

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each Ibrutinib concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using non-linear regression.[9]

-

2. Western Blot Analysis for Downstream Signaling

This method assesses Ibrutinib's ability to inhibit BTK signaling within a cellular context by measuring the phosphorylation status of downstream proteins.

-